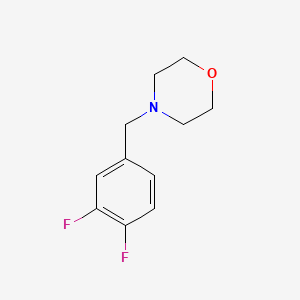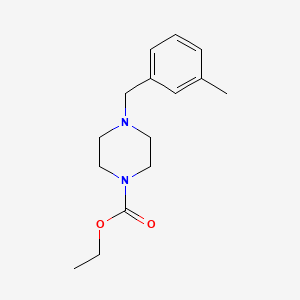![molecular formula C16H15FO3 B5867452 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5867452.png)
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone, also known as FMeO-DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been shown to inhibit the activity of protein kinase C (PKC), which plays a critical role in cell proliferation and survival. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has also been found to modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes, such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the migration and invasion of cancer cells. In vivo studies have revealed that 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can inhibit tumor growth and metastasis in animal models of cancer. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is also relatively easy to synthesize and can be obtained in large quantities. However, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has some limitations, such as its relatively high cost and limited availability from commercial sources. 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone is also highly reactive and can undergo undesired reactions with other compounds in the reaction mixture.
将来の方向性
There are several future directions for the research on 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone. One direction is to investigate the molecular targets and signaling pathways of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone in more detail, which could provide insights into its mechanism of action and potential therapeutic applications. Another direction is to explore the use of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone in combination with other drugs or therapies, which could enhance its efficacy and reduce its side effects. Additionally, the development of new synthetic methods for 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone could improve its yield and reduce its cost, making it more accessible for research and development.
合成法
The synthesis of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone involves the reaction between 4-fluorobenzyl alcohol and 4-methoxybenzaldehyde in the presence of a base catalyst. The resulting product is then subjected to a series of purification steps to obtain the final product. The yield of 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and catalyst concentration.
科学的研究の応用
1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and other neurological disorders. In material science, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and polymers. In organic synthesis, 1-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}ethanone has been employed as a versatile reagent for the synthesis of various organic compounds.
特性
IUPAC Name |
1-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO3/c1-11(18)12-3-8-16(19-2)13(9-12)10-20-15-6-4-14(17)5-7-15/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHOGTSVNZPRAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)

![2-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio]-4-pyrimidinol](/img/structure/B5867390.png)
![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide](/img/structure/B5867392.png)
![5-[(2-fluorobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B5867396.png)


![N-(2-chlorophenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5867423.png)


![N,N-dimethyl-4-[(4-methyl-1-piperazinyl)carbonyl]aniline](/img/structure/B5867434.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5867441.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5867448.png)